molecular formula C13H14N4O B11866775 1,2,3,4,8,9,10,12-Octahydro(2,1-b)pyrido(2,3-f)quinazolin-9-one CAS No. 91599-59-6

1,2,3,4,8,9,10,12-Octahydro(2,1-b)pyrido(2,3-f)quinazolin-9-one

Cat. No.: B11866775
CAS No.: 91599-59-6
M. Wt: 242.28 g/mol
InChI Key: GGOJTCNHGDZXIE-UHFFFAOYSA-N
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Description

1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one is a complex heterocyclic compound It features a fused ring system that includes imidazole, pyridine, and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, α,β-unsaturated esters can be transformed into tetrahydropyridine derivatives, which are then treated with diamines to form the desired bicyclic compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroimidazo[1,2-a]pyridine: Shares a similar imidazole-pyridine fused ring system.

    Pyrido[1,2-a]pyrimidine: Contains a pyridine-pyrimidine fused ring system.

    Octahydropyrido[1,2-a][1,3]diazepine: Features a pyridine-diazepine fused ring system.

Uniqueness

1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one is unique due to its specific arrangement of fused rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

91599-59-6

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

3,11,13,16-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),8,11-tetraen-14-one

InChI

InChI=1S/C13H14N4O/c18-11-7-17-6-9-10(15-13(17)16-11)4-3-8-2-1-5-14-12(8)9/h3-4,14H,1-2,5-7H2,(H,15,16,18)

InChI Key

GGOJTCNHGDZXIE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)NC1

Origin of Product

United States

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